Pirmagrel vs. Ozagrel: IC50 and Selectivity Profile for Thromboxane Synthase Inhibition
Pirmagrel demonstrates a slightly more potent inhibition of thromboxane synthase compared to ozagrel. In in vitro assays using lysed human platelets, pirmagrel inhibits thromboxane synthase with an IC50 of 3.0-3.2 nM . In comparison, ozagrel has a reported IC50 of 4 nM for the same enzyme . Both compounds exhibit high selectivity over cyclooxygenase (COX), but the specific selectivity ratios differ. For pirmagrel, the IC50 for prostaglandin G/H synthase is 10,000 nM, resulting in a >3,000-fold selectivity for thromboxane synthase . For ozagrel, the IC50 for COX is >1,000,000 nM (>1 mM), representing a >250,000-fold selectivity .
| Evidence Dimension | Thromboxane Synthase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 3.0-3.2 nM |
| Comparator Or Baseline | Ozagrel: 4 nM |
| Quantified Difference | Pirmagrel IC50 is 0.8-1.0 nM lower (20-25% more potent in vitro) |
| Conditions | In vitro enzyme assay using lysed human platelets |
Why This Matters
The modest difference in IC50 may be relevant for dose-response studies or when optimizing assay sensitivity.
